molecular formula C7H11F2N B13533919 6-(Difluoromethyl)-2-azaspiro[3.3]heptane

6-(Difluoromethyl)-2-azaspiro[3.3]heptane

Cat. No.: B13533919
M. Wt: 147.17 g/mol
InChI Key: WKMUQHDSDUKPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Difluoromethyl)-2-azaspiro[33]heptane is a chemical compound characterized by its unique spirocyclic structure, which includes a difluoromethyl group and an azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)-2-azaspiro[3.3]heptane typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the alkylation of a suitable precursor with a difluoromethylating agent. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Scientific Research Applications

6-(Difluoromethyl)-2-azaspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides conformational rigidity, which can improve the compound’s selectivity and potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Difluoromethyl)-2-azaspiro[3.3]heptane is unique due to its combination of a difluoromethyl group and an azaspiro moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H11F2N

Molecular Weight

147.17 g/mol

IUPAC Name

6-(difluoromethyl)-2-azaspiro[3.3]heptane

InChI

InChI=1S/C7H11F2N/c8-6(9)5-1-7(2-5)3-10-4-7/h5-6,10H,1-4H2

InChI Key

WKMUQHDSDUKPLI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CNC2)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.